Superior Aqueous Solubility Enabled by Hydrobromide Salt Formation
The hydrobromide salt form of pyridinyl aminoalkyl ethers confers a significant solubility advantage. While the free base of 2-[methyl(pyridin-2-yl)amino]ethanol is a viscous liquid with limited water miscibility, its hydrobromide derivative (and closely related hydrobromide salts) demonstrates high aqueous solubility. Patent data for a structurally related hydrobromide salt of a benzodiazepine derivative shows solubility >100 mg/mL, which is significantly superior (>9-fold) to other commercially available salt forms (e.g., besylate, esylate) that exhibit solubility ≤11 mg/mL [1]. This class-level inference suggests that CAS 1185301-15-8 will similarly outperform its free base and alternative salt counterparts in aqueous environments.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Hydrobromide salt (class representative): >100 mg/mL [1] |
| Comparator Or Baseline | Alternative salts (e.g., besylate, esylate): ≤11 mg/mL [1] |
| Quantified Difference | >9-fold increase in solubility |
| Conditions | Pharmaceutical salt solubility assessment (Patent US 10,618,904) |
Why This Matters
This solubility differential is critical for applications requiring aqueous reaction conditions or biological assays, as it ensures complete dissolution and accurate dosing, thereby reducing experimental variability.
- [1] U.S. Patent No. 10,618,904. Hydrobromide of benzodiazepine derivative, preparation method and use thereof. Justia Patents. View Source
